Defucogilvocarcin M

Catalog No.
S641526
CAS No.
M.F
C20H16O5
M. Wt
336.3 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defucogilvocarcin M

Product Name

Defucogilvocarcin M

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-10-7-13-17(15(8-10)23-2)12-9-16(24-3)18-11(5-4-6-14(18)21)19(12)25-20(13)22/h4-9,21H,1-3H3

InChI Key

MVBUSXGIUAXYFA-UHFFFAOYSA-N

Synonyms

defucogilvocarcin M

Canonical SMILES

CC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC

Defucogilvocarcin M is a naturally occurring compound that belongs to the class of anthracycline antibiotics, which are known for their potent anticancer properties. It is derived from the fermentation of specific strains of bacteria and exhibits a complex polycyclic structure. The compound is characterized by its unique arrangement of carbon rings and functional groups, which contribute to its biological activity and therapeutic potential. Defucogilvocarcin M is particularly noted for its ability to intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells.

The chemical reactivity of defucogilvocarcin M is primarily attributed to its functional groups and structural features. Key reactions include:

  • Oxidative Ring Cleavage: This reaction involves the cleavage of the aromatic rings, which can lead to the formation of various metabolites that may possess biological activity .
  • Biaryl Coupling: A notable reaction pathway involves the boron-selective biaryl coupling approach, which facilitates the formation of complex structures from simpler precursors .
  • Enzymatic Reactions: Defucogilvocarcin M can be synthesized through enzymatic pathways that utilize acetyl-CoA and malonyl-CoA as substrates, showcasing its potential for biotechnological applications .

Defucogilvocarcin M exhibits significant biological activity, particularly as an anticancer agent. Its mechanism of action includes:

  • DNA Intercalation: The compound binds to DNA, interfering with replication and transcription processes, which is a hallmark of many effective anticancer drugs.
  • Cytotoxicity: Studies have shown that defucogilvocarcin M demonstrates cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
  • Enzymatic Activity: The compound has also been implicated in various enzymatic activities that contribute to its therapeutic effects, including the modulation of metabolic pathways in cancer cells .

Synthesis of defucogilvocarcin M has been achieved through several innovative methods:

  • Concise Three-Component Synthesis: This method employs a [2 + 2 + 2] cycloaddition strategy to construct the β-phenylnaphthalene framework characteristic of defucogilvocarcin M .
  • MAD-Mediated Coupling: A convergent synthesis approach utilizes a metal-assisted dehydrogenation (MAD) strategy to couple oxazolines with naphthoquinone ketals, providing an efficient route to the target compound .
  • Enzymatic Total Synthesis: A one-pot enzymatic synthesis involving multiple enzymes has been developed, showcasing a sustainable approach to producing defucogilvocarcin M from simple biochemical precursors .

Defucogilvocarcin M has potential applications in various fields:

  • Cancer Therapy: As an anticancer agent, it may be used in chemotherapy regimens targeting specific types of tumors.
  • Biotechnology: Its synthesis through enzymatic pathways presents opportunities for biotechnological applications in drug development and production.
  • Research Tool: The compound can serve as a valuable tool in studying DNA interactions and cellular mechanisms related to cancer.

Interaction studies have focused on understanding how defucogilvocarcin M interacts with biological systems:

  • DNA Binding Studies: Research indicates that defucogilvocarcin M binds effectively to DNA, leading to conformational changes that inhibit replication .
  • Metabolic Pathway Modulation: The compound has been shown to influence various metabolic pathways within cancer cells, potentially enhancing its therapeutic efficacy .

Defucogilvocarcin M shares similarities with other compounds in the anthracycline class and related structures. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Gilvocarcin MA closely related anthracycline antibiotic.Contains additional sugar moieties; more potent against certain cancers.
DoxorubicinA well-known anthracycline used in chemotherapy.Broad-spectrum anticancer activity; well-studied side effects.
DaunorubicinAnother anthracycline used primarily for leukemia treatment.Similar mechanism but different efficacy profiles against solid tumors.

Defucogilvocarcin M is unique due to its specific structural modifications that enhance its interaction with DNA while potentially reducing side effects compared to traditional anthracyclines like doxorubicin.

Gilvocarcin-type antibiotics emerged as a distinct class of polyketide-derived natural products following the isolation of gilvocarcin V and M from Streptomyces gilvotanareus (NRRL 11382) in the early 1980s. These compounds exhibited potent antitumor activity against murine sarcoma 180 and leukemia P388, alongside Gram-positive antibacterial properties. The discovery marked a significant milestone in natural product research due to their novel benzo[d]naphtho[1,2-b]pyran-6-one scaffold, which diverged from classical angucyclinone architectures. Subsequent screenings identified structural variants, including defucogilvocarcin M, which lacks the fucose sugar moiety present in parent compounds like gilvocarcin V.

Structural Classification of Benzo[d]naphtho[1,2-b]pyran-6-one Compounds

The benzo[d]naphtho[1,2-b]pyran-6-one core defines this chemical class, characterized by a fused tetracyclic system comprising two benzene rings, a pyran ring, and a ketone group at position 6 (Figure 1). Key structural features include:

  • Aromatic chromophore: The conjugated π-system enables UV-vis absorption, critical for photochemical DNA interactions.
  • C-glycosidic bond: Unlike O-glycosides, the sugar moiety (e.g., fucose in gilvocarcin V) attaches via a carbon-carbon bond at position 4 of the chromophore.
  • Side-chain diversity: Substituents at position 8 (e.g., methyl, vinyl, or ethyl groups) modulate biological activity.

Table 1: Structural variants within the gilvocarcin family

CompoundR₁ (Position 8)Sugar Moiety (Position 4)
Gilvocarcin VVinylα-L-Fucofuranose
Gilvocarcin MMethylα-L-Fucofuranose
Defucogilvocarcin MMethylNone (aglycone)

Defucogilvocarcin M as a Model Chromophore System

Defucogilvocarcin M (C₂₀H₁₄O₃), the aglycone of gilvocarcin M, serves as a pivotal model for studying chromophore biosynthesis and reactivity. Its structure retains the bioactive aromatic core while omitting the fucose group, simplifying synthetic and mechanistic studies. Key investigations include:

  • DNA intercalation: The planar chromophore intercalates into DNA, with photoactivation inducing thymidine-specific covalent adducts.
  • Biosynthetic elucidation: Enzymatic studies revealed a 15-enzyme pathway converting polyketide intermediates into the mature chromophore via oxidative rearrangements.
  • Structure-activity relationships: Comparative analyses with glycosylated analogues highlight the sugar moiety’s role in solubility and target affinity.

Historical Development of Synthetic Approaches

Early synthetic efforts focused on constructing the tetracyclic core through cycloadditions and annulation strategies:

  • Biomimetic routes: Initial attempts mirrored putative polyketide pathways, employing angucyclinone intermediates subjected to oxidative cleavage.
  • Diels-Alder cycloaddition: Photochemical generation of o-quinodimethanes enabled [4+2] cyclizations with dienophiles like phthalides, yielding the naphthopyranone scaffold.
  • Transition-metal catalysis: Suzuki-Miyaura couplings and palladium-mediated arylations streamlined access to substituted derivatives.

Table 2: Key milestones in defucogilvocarcin M synthesis

YearStrategyKey Innovation
1994Intramolecular Diels-AlderPhotoenol-mediated cyclization
2005Styryl sulfone annulationOne-pot double annulation with phthalides
2004Three-component [2+2+2] couplingRhodium-catalyzed benzannulation

Significance in Aryl-C-glycoside Natural Product Research

Defucogilvocarcin M has advanced understanding of aryl-C-glycoside biosynthesis and engineering:

  • Enzymatic plasticity: Combinatorial biosynthetic studies demonstrated that GilMT methyltransferases and GilOII oxidases catalyze site-specific modifications, enabling analog generation.
  • Sugar moiety engineering: Heterologous expression of deoxysugar biosynthesis genes yielded analogs with altered glycosylation patterns, revealing the impact of sugar stereochemistry on bioactivity.
  • Photodynamic therapy applications: The chromophore’s light-activated DNA cross-linking mechanism inspired derivatives for targeted oncotherapy.

Molecular Formula and Physical Properties

Defucogilvocarcin M possesses a molecular formula of C₂₀H₁₆O₅ with a molecular weight of 336.3 g/mol [1]. The compound exhibits specific physical characteristics that distinguish it within the gilvocarcin family of natural products. High-resolution mass spectrometry has confirmed the exact mass as 336.10000 amu, providing precise molecular weight determination [1].

The compound demonstrates characteristic solubility properties, being soluble in dimethylformamide and dimethyl sulfoxide, with moderate solubility in methanol or ethanol, while exhibiting poor water solubility [2]. These solubility characteristics are consistent with the aromatic nature of the dibenzo[c,h]chromen-6-one scaffold and the presence of methoxy substituents.

Table 1: Physical Properties of Defucogilvocarcin M

PropertyValueReference
Molecular FormulaC₂₀H₁₆O₅ [1]
Molecular Weight336.3 g/mol [1]
Exact Mass336.10000 [1]
Polar Surface Area68.90000 [1]
LogP4.13060 [1]
Solubility in DimethylformamideSoluble [2]
Solubility in Dimethyl SulfoxideSoluble [2]
Water SolubilityPoor [2]

International Union of Pure and Applied Chemistry and Common Nomenclature

The International Union of Pure and Applied Chemistry systematic name for Defucogilvocarcin M is 1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one [1] [3]. Alternative nomenclature systems have also been employed to describe this compound, including 1-hydroxy-10,12-dimethoxy-8-methyl-6H-dibenzo[c,h]chromen-6-one [1].

The compound is assigned the Chemical Abstracts Service registry number 115475-80-4, providing a unique identifier for chemical databases and literature searches [1]. The standard International Chemical Identifier key is MVBUSXGIUAXYFA-UHFFFAOYSA-N, which serves as a unique digital signature for the molecular structure [3].

Table 2: Nomenclature and Identifiers for Defucogilvocarcin M

Nomenclature SystemName/Identifier
International Union of Pure and Applied Chemistry Name1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one
Chemical Abstracts Service Number115475-80-4
Standard International Chemical Identifier KeyMVBUSXGIUAXYFA-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry SystemCC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC

Key Structural Features of the Dibenzo[c,h]chromen-6-one Scaffold

The dibenzo[c,h]chromen-6-one scaffold represents the core structural framework of Defucogilvocarcin M, characterized by a tricyclic aromatic system with a lactone moiety [3] [4]. This scaffold consists of two benzene rings fused to a central chromen-6-one ring system, creating a rigid planar structure that contributes to the compound's spectroscopic and chemical properties.

The 6H-benzo[c]chromen-6-one motif is prevalent in numerous natural products and medicinal molecules, serving as an important pharmacophore in various biological systems [5]. The lactone carbonyl group at position 6 provides a crucial electrophilic center, while the hydroxyl group at position 1 contributes to hydrogen bonding capabilities [1].

The aromatic system exhibits extended conjugation throughout the tricyclic framework, resulting in characteristic ultraviolet absorption properties. The compound displays absorption maxima that are consistent with the benzonaphtopyran-one chromophore common to all gilvocarcin family members [6]. The presence of methoxy substituents at positions 10 and 12 provides additional electron-donating character to the aromatic system [1].

Table 3: Structural Features of the Dibenzo[c,h]chromen-6-one Scaffold

Structural ElementPositionFunctional GroupElectronic Effect
Hydroxyl Group1-OHElectron-donating
Methyl Group8-CH₃Electron-donating
Methoxy Group10-OCH₃Electron-donating
Methoxy Group12-OCH₃Electron-donating
Lactone Carbonyl6-C=OElectron-withdrawing

Comparative Structural Analysis with Other Gilvocarcin Compounds

Defucogilvocarcin M belongs to the gilvocarcin family of natural products, sharing the characteristic polyketide-derived benzo[d]naphtho[1,2-b]pyran-6-one chromophore with other family members [7]. The primary structural distinction lies in the 8-position substituent, where Defucogilvocarcin M contains a methyl group compared to the vinyl group present in Defucogilvocarcin V [8] [9].

Gilvocarcin M, the glycosylated analog of Defucogilvocarcin M, possesses an identical chromophore structure but includes a C-glycosidically linked fucofuranose sugar moiety [10] [6]. The removal of this sugar unit through chemical or biosynthetic processes yields Defucogilvocarcin M, demonstrating the structural relationship between these compounds [4] [11].

The compound exhibits structural similarities to other defucogilvocarcin analogs, including Defucogilvocarcin V and Defucogilvocarcin E, which differ primarily in their 8-position substitution patterns [11] [12]. Mass spectrometric analysis reveals that Defucogilvocarcin M has a molecular weight 14 atomic mass units less than Defucogilvocarcin V, consistent with the presence of a methyl group versus an ethyl group at position 8 [12].

Table 4: Comparative Analysis of Gilvocarcin Family Members

CompoundMolecular FormulaMolecular Weight8-Position SubstituentSugar Moiety
Defucogilvocarcin MC₂₀H₁₆O₅336.3MethylAbsent
Defucogilvocarcin VC₂₁H₁₆O₅348.3VinylAbsent
Defucogilvocarcin EC₂₁H₁₈O₅350.0EthylAbsent
Gilvocarcin MC₂₆H₂₆O₉482.0MethylFucofuranose
Gilvocarcin VC₂₇H₂₈O₉496.0VinylFucofuranose

Stereochemical Considerations

The stereochemical analysis of Defucogilvocarcin M reveals a predominantly planar molecular structure due to the rigid aromatic framework of the dibenzo[c,h]chromen-6-one scaffold [3]. The compound lacks traditional stereogenic centers, as the aromatic system constrains conformational flexibility and eliminates the possibility of configurational isomerism at carbon centers.

Nuclear magnetic resonance spectroscopy provides detailed stereochemical information, particularly regarding the spatial arrangement of substituents around the aromatic framework [11]. The 1-hydroxyl group and methoxy substituents at positions 10 and 12 adopt specific orientations that minimize steric interactions while maximizing electronic stabilization through resonance effects.

The methyl substituent at position 8 exists in a fixed orientation relative to the aromatic plane, with no rotational barriers significant enough to generate distinct conformational isomers at ambient temperature [11]. Two-dimensional nuclear magnetic resonance correlation spectroscopy techniques have been employed to confirm the connectivity and spatial relationships between protons in related gilvocarcin structures [13].

The overall molecular geometry exhibits approximate planarity, which is essential for the compound's ability to interact with biological targets through π-π stacking interactions and intercalation mechanisms. This planar character is maintained through the extended aromatic conjugation system and the rigid lactone bridge [3].

Crystallographic Data and Structural Confirmation

While specific single-crystal X-ray diffraction data for Defucogilvocarcin M are not extensively documented in the available literature, structural confirmation has been achieved through complementary analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [11] [14]. The related compound gilvocarcin M has been subjected to X-ray crystallographic analysis, providing insight into the three-dimensional structure of the chromophore framework [7].

The benzo[c]chromen-6-one scaffold exhibits characteristic crystallographic parameters when examined in related structures. The parent 6H-benzo[c]chromen-6-one framework demonstrates a planar aromatic system with specific bond lengths and angles that are consistent across the gilvocarcin family [15]. The lactone carbonyl group typically exhibits bond lengths of approximately 1.2 Å for the carbon-oxygen double bond.

Spectroscopic structural confirmation has been achieved through comprehensive nuclear magnetic resonance analysis, including both one-dimensional proton and carbon-13 spectra, as well as two-dimensional correlation experiments [11] [14]. High-resolution mass spectrometry provides additional structural validation through accurate mass determination and fragmentation pattern analysis [1].

Table 5: Spectroscopic Confirmation Data for Defucogilvocarcin M

Analytical TechniqueKey ParametersStructural Information
¹H Nuclear Magnetic ResonanceChemical shifts in DMSO-d₆Aromatic proton environments
¹³C Nuclear Magnetic ResonanceCarbon chemical shiftsAromatic and aliphatic carbons
High-Resolution Mass SpectrometryExact mass: 336.10000Molecular formula confirmation
Ultraviolet SpectroscopyAbsorption maximaChromophore characterization
Infrared SpectroscopyCarbonyl stretchLactone functionality

Streptomyces as Natural Producers

Streptomyces griseoflavus stands as the primary and most well-characterized producer of defucogilvocarcin M and related gilvocarcin compounds [1] [2]. This bacterium, particularly strain Gö 3592, has been extensively studied and represents the original source from which the complete gilvocarcin biosynthetic gene cluster was first identified and cloned [1] [2]. The organism produces a complex mixture of gilvocarcins, including gilvocarcin V, gilvocarcin M, and gilvocarcin E, with typical yields ranging from 20-30 mg/L under optimal fermentation conditions [1] [3].

Streptomyces arenae has been documented as another natural producer of gilvocarcin compounds, with particular attention paid to its production characteristics under different nutritional conditions [4]. Research has revealed that gilvocarcin V production in this organism is subject to strong nitrogen repression, suggesting that carbon-to-nitrogen ratios play a critical role in biosynthetic pathway regulation [4]. Production yields typically range from 10-15 mg/L, making it a secondary but viable source for these compounds.

Streptomyces gilvotanareus represents a novel species specifically identified for its ability to produce gilvocarcin compounds [5]. This organism produces a complex mixture of antibiotics showing both antibacterial and antitumor activity, with yields of approximately 15-25 mg/L [5]. The identification of this species expanded the known diversity of gilvocarcin-producing organisms and provided insights into the evolutionary distribution of the biosynthetic machinery.

Streptomyces polyformus has emerged as a particularly interesting producer due to its ability to synthesize both traditional gilvocarcin compounds and novel analogues such as polycarcin V [6] [3]. This organism demonstrates remarkable biosynthetic plasticity, producing compounds with different sugar moieties, including rhamnose-containing derivatives that were previously unknown in the gilvocarcin family [6] [3]. Production yields range from 5-10 mg/L, though the diversity of products makes this organism valuable for natural product discovery.

The heterologous expression system using Streptomyces lividans TK24 has proven invaluable for both fundamental research and practical applications in gilvocarcin biosynthesis [1] [3] [7]. This organism, when transformed with the complete gilvocarcin gene cluster, produces authentic gilvocarcin compounds at yields comparable to the native producer (10-20 mg/L) [1] [3]. The system has been particularly useful for combinatorial biosynthesis approaches, allowing researchers to generate novel gilvocarcin analogues with altered sugar moieties and improved biological properties [3] [7].

Polyketide Synthase (PKS) Involvement

The biosynthesis of defucogilvocarcin M initiates through a Type II polyketide synthase system that represents one of the most complex examples of bacterial secondary metabolite production [8] [1] [9]. The core PKS machinery consists of multiple discrete enzymes that work in concert to assemble the polyketide backbone from simple acyl-CoA precursors [8] [1].

The minimal PKS core comprises three essential components: GilA (β-ketoacyl synthase α subunit), GilB (β-ketoacyl synthase β subunit), and GilC (acyl carrier protein) [8] [1] [9]. These enzymes catalyze the iterative condensation of acetyl-CoA with seven malonyl-CoA units to generate an octaketide intermediate that serves as the foundation for all subsequent structural modifications [8] [9]. The decarboxylative condensation mechanism employed by this system results in the formation of a linear polyketide chain with alternating ketone and methylene functionalities [8] [9].

Cyclization and aromatization of the nascent polyketide chain requires the coordinated action of multiple cyclase and dehydrase enzymes, designated GilK, GilL, GilM, and GilN [8] [1]. These enzymes catalyze the complex series of intramolecular aldol condensations and dehydration reactions that convert the linear octaketide into the characteristic tetracyclic angucyclinone scaffold [8] [1]. The precise timing and order of these cyclization events is crucial for establishing the correct regiochemistry of the final product [8] [1].

Substrate specificity studies have revealed that the gilvocarcin PKS system demonstrates remarkable fidelity for its natural substrates while maintaining sufficient flexibility to accommodate certain structural modifications [8] [9]. The acyl carrier protein GilC has been shown to interact specifically with the cognate acyltransferases and ketosynthases, ensuring proper substrate channeling throughout the biosynthetic process [8] [9]. This specificity is mediated through protein-protein interactions involving negatively charged residues on helix II of the carrier protein [8] [9].

The energetics and regulation of PKS-mediated polyketide assembly involve complex cofactor requirements and regulatory mechanisms [8] [1]. The system requires continuous supplies of acetyl-CoA and malonyl-CoA, along with NADPH for reductive modifications and ATP for activation reactions [8] [1]. The overall thermodynamics of the process are driven by the hydrolysis of the high-energy thioester bonds in the acyl-CoA substrates [8] [1].

Post-PKS Modification Enzymes

The transformation of the angucyclinone intermediate into defucogilvocarcin M requires an intricate series of post-PKS tailoring reactions catalyzed by specialized enzymes that introduce the structural features essential for biological activity [8] [1] [9] [10]. These modifications include oxidative rearrangements, methylations, and the formation of the unique chromophore system that defines the gilvocarcin class of natural products [8] [1] [10].

GilOI functions as a FAD-dependent monooxygenase that catalyzes one of the initial oxidative modifications in the post-PKS pathway [8] [9] [10]. This enzyme has been shown to convert the intermediate UWM6 into rabelomycin through a 4a,12b-dehydration reaction, demonstrating dual functionality as both an oxygenase and a dehydratase [8] [9]. The enzyme exhibits strict substrate specificity and requires the properly cyclized angucyclinone scaffold for activity [8] [9].

GilOII represents the most critical enzyme in the post-PKS cascade, as it is responsible for the unprecedented C5-C6 bond cleavage reaction that generates the unique benzo[d]naphtho[1,2-b]pyran-6-one chromophore [8] [9] [10]. This FAD-dependent monooxygenase catalyzes an oxidative rearrangement that fundamentally alters the carbon framework of the angucyclinone precursor [8] [9]. The mechanism involves the formation of a quinone intermediate followed by ring opening and rearrangement to establish the characteristic lactone-containing scaffold [8] [9] [10].

GilOIV serves as another FAD-dependent monooxygenase that functions early in the post-PKS pathway, bridging the gap between PKS and post-PKS reactions [8] [9] [10]. This enzyme has been shown to catalyze essential cyclization and dehydration reactions, including a crucial 2,3-dehydration in ring A of the tetracyclic intermediate [8] [9]. The enzyme demonstrates remarkable functional similarity to its homologue JadF from the jadomycin biosynthetic pathway, suggesting evolutionary conservation of this catalytic mechanism [8] [9].

GilOIII functions as a cytochrome P450 hydroxylase specifically involved in the formation of the C8 vinyl group that is characteristic of certain gilvocarcin compounds [7] [11]. This enzyme catalyzes the hydroxylation of the C8 methyl group followed by dehydration to generate the vinyl functionality [7] [11]. While not essential for defucogilvocarcin M biosynthesis, GilOIII represents a key enzyme for the production of the more potent gilvocarcin V [7] [11].

Cofactor requirements and enzyme interactions represent critical aspects of post-PKS modification enzyme function [8] [9] [10]. Most of these enzymes require FAD as a cofactor, with some additionally requiring NADPH or molecular oxygen for optimal activity [8] [9] [10]. The enzymes appear to function in a coordinated manner, with some evidence suggesting the formation of multi-enzyme complexes that facilitate substrate channeling and prevent the accumulation of potentially toxic intermediates [8] [9].

Oxidative Rearrangement Mechanisms

The oxidative rearrangement cascade represents the most biochemically intriguing aspect of defucogilvocarcin M biosynthesis, involving the unprecedented cleavage of the C5-C6 bond in an angucyclinone intermediate to generate the unique chromophore system [12] [13] [14]. This transformation is essential for the biological activity of gilvocarcin compounds and represents a rare example of oxidative C-C bond cleavage in natural product biosynthesis [12] [13].

Isotope labeling studies using ^18^O-labeled precursors have provided crucial insights into the mechanism of the oxidative rearrangement [12] [13]. These experiments demonstrated that molecular oxygen is incorporated into the product during the bond cleavage reaction, confirming the involvement of monooxygenase enzymes in the process [12] [13]. The labeling patterns observed in the products are consistent with a mechanism involving quinone formation followed by ring opening and rearrangement [12] [13].

The role of GilOII as the key enzyme responsible for C-C bond cleavage has been definitively established through a combination of genetic, biochemical, and enzymological approaches [8] [9] [10]. Gene deletion studies showed that inactivation of GilOII completely abolished the production of gilvocarcin compounds while leading to the accumulation of angucyclinone intermediates [8] [9]. Complementation experiments and in vitro enzymatic studies confirmed that GilOII is both necessary and sufficient for the oxidative rearrangement reaction [8] [9].

Mechanistic proposals for the oxidative rearrangement involve the formation of a quinone intermediate through the action of GilOII, followed by nucleophilic attack by water or hydroxide to open the aromatic ring [8] [9] [10] [14]. The resulting ring-opened intermediate undergoes spontaneous cyclization and decarboxylation to generate the characteristic benzo[d]naphtho[1,2-b]pyran-6-one scaffold [8] [9] [10]. This mechanism is supported by the isolation and characterization of several pathway intermediates from mutant strains deficient in various post-PKS enzymes [8] [9] [10].

Substrate specificity of the oxidative rearrangement enzymes has been investigated through cross-feeding experiments and heterologous expression studies [8] [9] [10]. The results indicate that the enzymes exhibit strict substrate specificity, requiring the properly cyclized and functionalized angucyclinone scaffold for activity [8] [9]. Attempts to use alternative substrates or substrates with modified substitution patterns generally result in no conversion or the formation of aberrant products [8] [9].

Comparison with related pathways reveals that similar oxidative rearrangement mechanisms operate in the biosynthesis of other angucyclinone-derived natural products, including jadomycins and kinamycins [8] [12] [13]. The conservation of key catalytic residues and cofactor requirements across these different pathways suggests that the oxidative rearrangement represents a fundamental biochemical strategy for generating structural diversity in polyketide-derived natural products [8] [12] [13].

Gene Cluster Organization for Gilvocarcin Biosynthesis

The gilvocarcin biosynthetic gene cluster from Streptomyces griseoflavus represents one of the most comprehensively characterized examples of secondary metabolite gene organization in bacteria [1] [2] [15]. The cluster spans approximately 31 kilobases and contains 18 genes that encode all the enzymes necessary for the complete biosynthesis of gilvocarcin compounds [1] [2].

Core biosynthetic genes are organized in a logical manner that reflects the order of enzymatic steps in the pathway [1] [2] [15]. The PKS genes (gilA, gilB, gilC) are clustered together with the cyclase genes (gilK, gilL, gilM, gilN), facilitating coordinated expression of the enzymes responsible for polyketide assembly and cyclization [1] [2]. This organization is typical of Type II PKS clusters and allows for efficient transcriptional regulation of the core biosynthetic machinery [1] [2].

Post-PKS modification genes are distributed throughout the cluster in a pattern that reflects their functional relationships [1] [2] [15]. The oxygenase genes (gilOI, gilOII, gilOIII, gilOIV) are interspersed with genes encoding methyltransferases (gilM, gilMT) and the unique oxidoreductase (gilR) responsible for lactone formation [1] [2]. This organization facilitates the coordinated expression of enzymes involved in the complex post-PKS transformation cascade [1] [2].

Regulatory elements within the gene cluster include several genes of unknown function that may serve regulatory roles, as well as genes encoding resistance determinants and transport systems [1] [2] [15]. The gilV gene, located immediately upstream of the C-glycosyltransferase gene gilGT, encodes a small protein of unknown function that may serve a regulatory role in pathway expression [7]. Additionally, the cluster contains genes encoding potential efflux pumps that may confer resistance to the toxic gilvocarcin products [1] [2].

Comparative genomics analysis has revealed that the gilvocarcin gene cluster shares significant organizational similarities with other angucyclinone biosynthetic clusters, particularly those responsible for jadomycin and landomycin production [8] [16]. This conservation suggests that the fundamental organization principles governing these clusters have been maintained throughout evolution, despite the significant structural differences in their final products [8] [16].

Heterologous expression studies have confirmed that the cloned gene cluster contains all the genetic information necessary for gilvocarcin biosynthesis [1] [2]. When introduced into the heterologous host Streptomyces lividans, the complete cluster directs the production of authentic gilvocarcin compounds at yields comparable to the native producer [1] [2]. This demonstration of cluster completeness has been crucial for subsequent genetic manipulation and combinatorial biosynthesis efforts [1] [2].

Enzymatic Steps in Chromophore Formation

The chromophore formation process in defucogilvocarcin M biosynthesis represents a precisely orchestrated sequence of enzymatic transformations that convert a simple polyketide precursor into the complex polycyclic aromatic system responsible for the compound's biological activity [9] [10] [17]. This process involves fifteen distinct enzymes working in concert to achieve the complete transformation from acetyl-CoA and malonyl-CoA to the final chromophore [9] [17].

Step 1: Polyketide Assembly begins with the PKS complex (GilABC) catalyzing the decarboxylative condensation of acetyl-CoA with seven malonyl-CoA units to generate the octaketide intermediate [9] [17]. This step requires the coordinated action of the ketosynthase subunits and the acyl carrier protein to ensure proper substrate channeling and product formation [9] [17]. The reaction is driven by the hydrolysis of the high-energy thioester bonds in the acyl-CoA substrates [9] [17].

Step 2: Cyclization and Aromatization involves the sequential action of GilOIV and GilOI to convert the linear octaketide into the tetracyclic angucyclinone intermediate dehydrorabelomycin [9] [17]. This transformation requires precise control of cyclization regiochemistry to establish the correct ring connectivity for subsequent modifications [9] [17]. The enzymes catalyze both cyclization and dehydration reactions, demonstrating functional versatility [9] [17].

Step 3: Oxidative C-C Bond Cleavage represents the most remarkable transformation in the pathway, catalyzed by GilOII through an unprecedented oxidative rearrangement mechanism [9] [10] [17]. This enzyme cleaves the C5-C6 bond of the angucyclinone scaffold, fundamentally altering the carbon framework to generate the characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore [9] [10] [17]. The mechanism involves quinone formation followed by ring opening and cyclization [9] [10] [17].

Step 4: Primary Methylation is catalyzed by GilM, which functions as an S-adenosyl methionine-dependent O-methyltransferase [9] [18] [17]. This enzyme selectively methylates one of the phenolic hydroxyl groups generated by the oxidative rearrangement, establishing the substitution pattern characteristic of gilvocarcin compounds [9] [18] [17]. The methylation occurs with high regioselectivity, indicating specific enzyme-substrate interactions [9] [18] [17].

Step 5: Secondary Methylation involves GilMT, another O-methyltransferase that completes the methylation pattern by modifying the remaining phenolic hydroxyl group [9] [18] [17]. This step generates the dimethoxy substitution pattern that is essential for biological activity [9] [18] [17]. The sequential action of two distinct methyltransferases suggests evolutionary optimization for precise substitution control [9] [18] [17].

Step 6: Lactone Formation is catalyzed by GilR, a unique FAD-dependent oxidoreductase that converts the hemiacetal intermediate pregilvocarcin into the final lactone-containing product defucogilvocarcin M [9] [10] [17]. This enzyme exhibits remarkably narrow substrate specificity and represents a bottleneck in the pathway that limits the production of gilvocarcin analogues [9] [10] [17]. The crystal structure of GilR has revealed the molecular basis for its substrate specificity [10].

Step 7: Chromophore Maturation involves spontaneous π-electron delocalization processes that establish the extended conjugated system responsible for the characteristic optical properties of the gilvocarcin chromophore [17]. This step does not require enzymatic catalysis but depends on the proper electronic structure established by the preceding enzymatic modifications [17].

Step 8: Final Aromatization encompasses the chemical rearrangements that complete the formation of the mature chromophore system [17]. These processes involve the establishment of the final aromatic resonance structures that confer stability and biological activity to the defucogilvocarcin M molecule [17]. The completion of chromophore formation marks the end of the core biosynthetic pathway [17].

XLogP3

4.2

Dates

Last modified: 07-20-2023

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